![molecular formula C17H20N2O4S B2892371 N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899997-06-9](/img/structure/B2892371.png)
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a chemical compound used in scientific research. It possesses diverse applications, particularly in medicinal chemistry and drug design, due to its unique structural properties and potential therapeutic benefits.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide . For instance, changes in pH could affect the ionization state of the sulfamoyl group, potentially altering the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide
- 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide
Uniqueness
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide, a compound featuring a sulfamoyl group and a methoxy-substituted benzyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and receptor interactions, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A sulfamoyl group , which is known for its biological activity.
- A methoxybenzyl moiety , contributing to its lipophilicity and potential receptor binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered biochemical pathways.
- Receptor Binding : The compound may bind to receptors, influencing cellular signaling processes.
1. Anticancer Activity
Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins (BAX, caspase-3, caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 14 | SH-SY5Y | 10.5 | Induces apoptosis |
Compound 15 | MDA-MB-231 | 8.3 | Induces apoptosis |
This compound | MCF-7 | TBD | TBD |
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. For example, related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
Table 2: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | AChE | 7.49 |
Compound B | BChE | 2.67 |
This compound | TBD | TBD |
3. Anti-inflammatory Properties
The compound's sulfamoyl group suggests potential anti-inflammatory activity, similar to other sulfonamide derivatives that inhibit pro-inflammatory cytokines .
Case Study 1: Anticancer Screening
In a study assessing various benzamide derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated promising activity with selective cytotoxicity toward malignant cells while sparing non-tumorigenic cells.
Case Study 2: Enzyme Inhibition Assay
Another study focused on the inhibition of AChE by methoxy-substituted benzamide derivatives. The findings revealed that these compounds exhibited competitive inhibition with significant binding affinity, suggesting their utility in treating Alzheimer's disease.
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-9-7-14(8-10-16)13-19-24(21,22)12-11-18-17(20)15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKILCVJDAHJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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